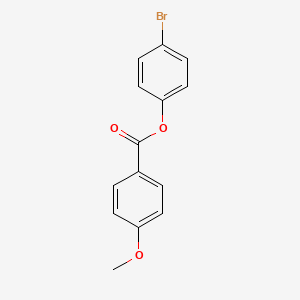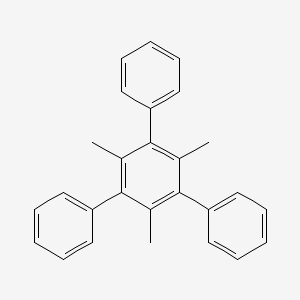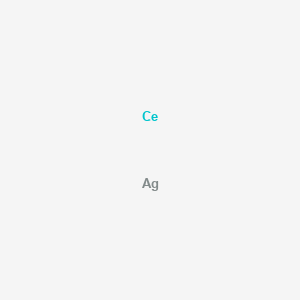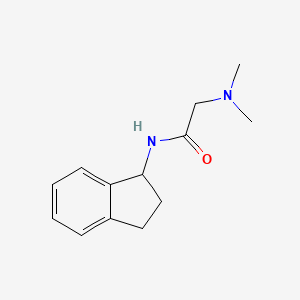
N-(2-Dimethylaminoacetyl)-1-indanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Dimethylaminoacetyl)-1-indanamine is a compound of interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoacetyl)-1-indanamine typically involves the reaction of 1-indanamine with 2-dimethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 1-indanamine and 2-dimethylaminoacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Dimethylaminoacetyl)-1-indanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted indanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Dimethylaminoacetyl)-1-indanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Dimethylaminoacetyl)-1-indanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoacetyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Dimethylaminoethyl)-1-indanamine
- N-(2-Dimethylaminopropionyl)-1-indanamine
- N-(2-Dimethylaminobutyryl)-1-indanamine
Uniqueness
N-(2-Dimethylaminoacetyl)-1-indanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
6514-52-9 |
|---|---|
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-15(2)9-13(16)14-12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,7-9H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
AFKJKDXBPYJNIK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


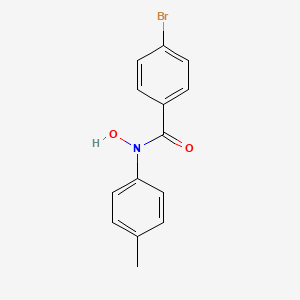

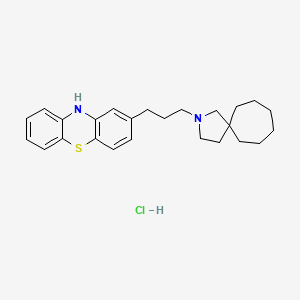
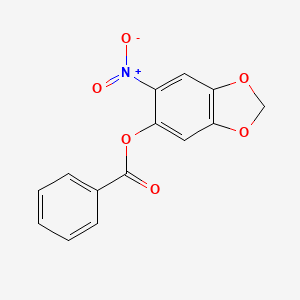
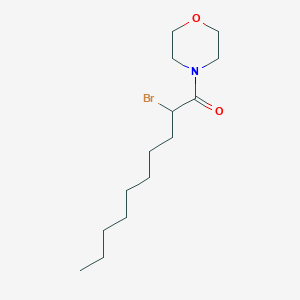
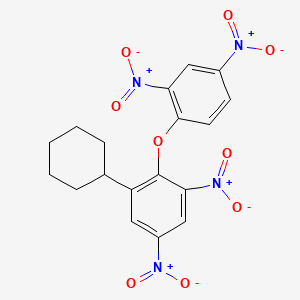
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

